The Chemical Architecture, Properties, and Applications of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl Isothiocyanate
The Chemical Architecture, Properties, and Applications of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl Isothiocyanate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary and Structural Rationale
In the realm of bioconjugation, proteomics, and advanced materials science, the demand for highly stable, bright, and selective fluorescent probes is paramount. 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate (CAS: 154954-02-6) represents a highly specialized molecular architecture designed to bridge the gap between robust organic fluorophores and reactive bioconjugation chemistry[1][2].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a bipartite mechanistic system:
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The Fluorophore Core (Phenanthro[9,10-d]oxazole): This highly planar, extended π -conjugated system acts as the optical engine. The rigidity of the phenanthrene backbone fused with an oxazole ring minimizes non-radiative decay pathways (such as molecular rotation or vibration), thereby maximizing the photoluminescence quantum yield ( ΦF ) and providing deep-blue to green emission profiles[3][4].
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The Reactive Moiety (Phenyl Isothiocyanate): The −N=C=S group serves as the electrophilic warhead. Unlike N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in aqueous media, isothiocyanates offer a more favorable stability-to-reactivity ratio, forming highly stable thiourea bonds with primary amines under mildly basic conditions[5].
Quantitative Data and Chemical Properties
To effectively utilize this compound in experimental designs, one must understand its baseline physical and chemical parameters. The following table synthesizes the core quantitative data necessary for assay development and stoichiometric calculations[1][2].
| Parameter | Value / Description |
| Chemical Name | 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate |
| CAS Number | 154954-02-6 |
| Molecular Formula | C22H12N2OS |
| Molecular Weight | 352.41 g/mol |
| Melting Point | 236 - 246 °C |
| Reactive Group | Isothiocyanate ( −NCS ) |
| Target Functional Group | Primary Amines ( −NH2 ), e.g., Lysine residues |
| Resulting Linkage | Thiourea bond |
| Typical Excitation | ~320 - 360 nm (UV/Vis) |
| Typical Emission | ~400 - 460 nm (Deep Blue/Green) |
| Solubility | Soluble in anhydrous DMSO, DMF; Insoluble in water |
Mechanism of Action: Amine Bioconjugation
The utility of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate lies in its predictable and highly specific reaction with primary aliphatic amines, such as the ϵ -amino group of lysine residues in proteins or the N-terminus of peptides.
The Causality of Reaction Conditions
The reaction is driven by nucleophilic attack. The unshared electron pair on the nitrogen of the primary amine attacks the electron-deficient central carbon of the isothiocyanate group.
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Why pH 8.5 - 9.5? At physiological pH (7.4), most aliphatic amines are protonated ( −NH3+ ) and lack the unshared electron pair necessary to act as nucleophiles. Elevating the pH above the pKa of the amine (typically ~10.5 for lysine, but reacting sufficiently at pH 9.0) ensures a high concentration of the deprotonated, nucleophilic −NH2 state.
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Why avoid higher pH? Exceeding pH 9.5 accelerates the competing hydrolysis of the isothiocyanate into an unreactive amine, destroying the probe.
Figure 1: Mechanistic pathway of isothiocyanate-amine bioconjugation forming a thiourea linkage.
Experimental Methodology: Self-Validating Protocol for Protein Labeling
To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must include built-in validation steps to confirm success and quantify efficiency. The following workflow details the optimal conditions for labeling a standard protein (e.g., BSA or an IgG antibody) with 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate.
Step-by-Step Workflow
Step 1: Reagent Preparation (The Anhydrous Imperative)
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Action: Dissolve the probe in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.
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Causality: Isothiocyanates degrade in the presence of moisture. Using high-quality, anhydrous solvent prevents premature hydrolysis of the reactive group.
Step 2: Protein Preparation
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Action: Dissolve or dialyze the target protein into 0.1 M Sodium Bicarbonate ( NaHCO3 ) buffer, pH 9.0, at a concentration of 2-10 mg/mL.
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Causality: Amine-free buffers are strictly required. Buffers like Tris or glycine contain primary amines that will aggressively compete with the protein for the probe, resulting in zero labeling.
Step 3: The Conjugation Reaction
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Action: Slowly add the probe solution to the protein solution while stirring. Aim for a 10-to-20-fold molar excess of the probe relative to the protein. Incubate at room temperature for 2 hours, protected from light.
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Causality: The molar excess compensates for the competing hydrolysis of the probe in the aqueous buffer. Light protection prevents photobleaching of the highly conjugated phenanthro-oxazole core.
Step 4: Quenching and Purification
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Action: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench the reaction. Purify the conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.
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Causality: Tris contains a primary amine that consumes any unreacted probe. SEC separates the large, labeled protein from the small, quenched dye molecules based on molecular weight.
Step 5: Self-Validation (Degree of Labeling Calculation)
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Action: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (protein peak) and at the probe's λmax (approx. 340-360 nm). Calculate the Degree of Labeling (DOL).
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Causality: This is the critical validation step. A DOL between 2 and 5 indicates successful, optimal labeling. A DOL < 1 means the reaction failed (likely due to hydrolyzed dye or incorrect pH). A DOL > 6 suggests over-labeling, which can cause protein precipitation or quenching of fluorescence due to π−π stacking of the fluorophores.
Figure 2: Experimental workflow and self-validation system for protein bioconjugation.
Advanced Applications in Research and Industry
Beyond standard protein labeling, the unique structural properties of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate lend themselves to cutting-edge applications:
A. Theranostics and Cancer Targeting
Recent advancements in oncology utilize fluorescently labeled isothiocyanate derivatives as theranostic tools[5]. By conjugating the phenanthro-oxazole core to specific targeting peptides, researchers can simultaneously achieve high-contrast cellular imaging (diagnostics) and targeted delivery of cytotoxic payloads (therapeutics). The large Stokes shift inherent to phenanthro-oxazole derivatives allows for clear visualization in living cells without interference from cellular autofluorescence[6][7].
B. Organic Light-Emitting Diodes (OLEDs)
While bioconjugation relies on the isothiocyanate group, the phenanthro[9,10-d]oxazole core itself is highly prized in materials science. Derivatives of this core exhibit excellent charge balance, high thermal stability, and deep-blue fluorescence, making them ideal dopants or host materials in the fabrication of highly efficient non-doped OLEDs[3][4].
C. Sensor Arrays and Environmental Monitoring
The compound can be anchored to solid supports or nanoparticles via its isothiocyanate group to create robust sensor arrays[8]. The fluorescence of the phenanthro-oxazole core is highly sensitive to its microenvironment, allowing these functionalized surfaces to act as "turn-on" or "turn-off" sensors for specific analytes, heavy metals, or biothiols in complex biological or environmental samples[9][10].
References
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NextSDS. "4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
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Wiley-VCH. "Supporting Information: Rational Design of a Fluorescence Turn-On Sensor Array." Wiley Online Library. Available at:[Link]
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National Institutes of Health (NIH). "New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool." PubMed Central. Available at: [Link]
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Semantic Scholar / MDPI. "A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells." Semantic Scholar. Available at: [Link]
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RSC Advances. "Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives." Journal of Materials Chemistry C. Available at: [Link]
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ACS Publications. "Aryl-Phenanthro[9,10-d]imidazole: A Versatile Scaffold for the Design of Optical-Based Sensors." American Chemical Society. Available at: [Link]
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